molecular formula C20H12ClFN2O3 B11038794 (2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B11038794
M. Wt: 382.8 g/mol
InChI Key: FATQRZFSYLGJCX-VMPITWQZSA-N
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Description

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE is a complex organic compound that features a benzoxazole ring, a furan ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The furan ring is then introduced via a coupling reaction, followed by the formation of the propenamide group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the fine-tuning of material properties through chemical modification.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as 2-chloro-4-fluorophenol and 3-chloro-2-fluorophenol . These compounds share structural similarities but differ in their functional groups and overall reactivity.

Uniqueness

What sets (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-FURYL)-2-PROPENAMIDE apart is its combination of a benzoxazole ring, a furan ring, and a propenamide group. This unique structure provides a versatile platform for chemical modifications and the development of new applications in various fields.

Properties

Molecular Formula

C20H12ClFN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

(E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C20H12ClFN2O3/c21-16-10-12(22)3-6-15(16)20-24-17-11-13(4-7-18(17)27-20)23-19(25)8-5-14-2-1-9-26-14/h1-11H,(H,23,25)/b8-5+

InChI Key

FATQRZFSYLGJCX-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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